2-({[(Carboxymethyl)sulfanyl](phenyl)methyl}amino)benzoic acid

SHP2 phosphatase inhibition PTPN11 inhibitor enzyme IC50

2-({[(Carboxymethyl)sulfanyl](phenyl)methyl}amino)benzoic acid (CAS 7152-78-5, also known as NSC is a synthetic phenylsulfanyl benzoic acid derivative belonging to the N-substituted anthranilic acid class, with molecular formula C16H15NO4S and molecular weight 317.36 g/mol. The compound features a benzoic acid core ortho-substituted with a (carboxymethylsulfanyl)(phenyl)methylamino group, yielding a dual-carboxylate architecture.

Molecular Formula C16H15NO4S
Molecular Weight 317.4 g/mol
CAS No. 7152-78-5
Cat. No. B3056454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({[(Carboxymethyl)sulfanyl](phenyl)methyl}amino)benzoic acid
CAS7152-78-5
Molecular FormulaC16H15NO4S
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(NC2=CC=CC=C2C(=O)O)SCC(=O)O
InChIInChI=1S/C16H15NO4S/c18-14(19)10-22-15(11-6-2-1-3-7-11)17-13-9-5-4-8-12(13)16(20)21/h1-9,15,17H,10H2,(H,18,19)(H,20,21)
InChIKeySQHWCKCVJMCALY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-({[(Carboxymethyl)sulfanyl](phenyl)methyl}amino)benzoic acid (CAS 7152-78-5): Sourcing Guide for a Structurally Differentiated SHP2 Phosphatase Inhibitor Probe


2-({[(Carboxymethyl)sulfanyl](phenyl)methyl}amino)benzoic acid (CAS 7152-78-5, also known as NSC 24198) is a synthetic phenylsulfanyl benzoic acid derivative belonging to the N-substituted anthranilic acid class, with molecular formula C16H15NO4S and molecular weight 317.36 g/mol . The compound features a benzoic acid core ortho-substituted with a (carboxymethylsulfanyl)(phenyl)methylamino group, yielding a dual-carboxylate architecture. It was identified through combined ligand-based and structure-based virtual screening as a validated inhibitor of the oncogenic tyrosine phosphatase SHP2 (encoded by PTPN11), a key regulator of RAS/MAPK signaling and a target in breast cancer and other malignancies [1]. Its structural scaffold is distinct from the acridine- and phenoxazine-based SHP2 inhibitors identified in the same screen, making it a chemically differentiated probe candidate [1].

Procurement Risk Alert: Why In-Class SHP2 Inhibitors Cannot Substitute for 2-({[(Carboxymethyl)sulfanyl](phenyl)methyl}amino)benzoic acid (CAS 7152-78-5)


The SHP2 inhibitor chemical space is structurally heterogeneous, and compounds identified from the same virtual screening campaign exhibit profoundly divergent potency, selectivity, and off-target liability profiles. In the study that identified 2-({[(Carboxymethyl)sulfanyl](phenyl)methyl}amino)benzoic acid (NSC 24198) as an SHP2 inhibitor, the three active hits—NSC 13030 (acridine-based), NSC 24198 (phenylsulfanyl benzyl amino benzoic acid), and NSC 57774 (phenoxazine-based)—showed SHP2 IC50 values spanning 0.8 to 3.2 μM, SHP1 selectivity ratios from 7.5-fold to over 200-fold, and distinct anti-proliferative profiles across MCF-7 and MDA-MB-231 breast cancer cell lines [1]. Critically, compound 24198 is the only hit lacking a fused tricyclic DNA-intercalating motif; both NSC 13030 (acridine) and NSC 57774 (phenoxazine) are documented to intercalate into double-stranded DNA, confounding interpretation of SHP2-mediated versus DNA-damage-mediated anti-proliferative effects [1]. A researcher substituting 24198 with another in-class hit without verifying the scaffold identity risks introducing DNA intercalation artifacts, altering the selectivity window against SHP1, or changing the cell-line activity spectrum. These non-interchangeable properties mean procurement decisions must be compound-specific, not class-generic.

Head-to-Head Quantitative Evidence: 2-({[(Carboxymethyl)sulfanyl](phenyl)methyl}amino)benzoic acid (NSC 24198) versus SHP2 Inhibitor Comparators


SHP2 Enzyme Inhibition Potency: NSC 24198 Outperforms the Clinical Standard Suramin and NSC 13030

In a head-to-head recombinant SHP2 enzymatic assay, compound NSC 24198 demonstrated an IC50 of 1.9 μM against SHP2, which is 2.4-fold more potent than the clinical PTP inhibitor suramin (IC50 = 4.5 μM) and 1.7-fold more potent than the acridine-based hit NSC 13030 (IC50 = 3.2 μM) identified in the same screening campaign [1]. At a screening concentration of 100 μM, 24198 achieved 99% inhibition of SHP2 enzymatic activity, compared to 79% for suramin, 98% for 13030, and 100% for 57774 [1]. The compound is less potent than the phenoxazine-based NSC 57774 (IC50 = 0.8 μM), positioning 24198 as an intermediate-potency probe in this chemical series [1].

SHP2 phosphatase inhibition PTPN11 inhibitor enzyme IC50 breast cancer target

SHP2/SHP1 Selectivity: NSC 24198 Offers a Moderate Selectivity Window Distinct from Highly Selective Analogs

Selectivity against the closely related phosphatase SHP1 was determined in parallel enzymatic assays. NSC 24198 exhibited an SHP1 IC50 of 14.3 μM, yielding an SHP2/SHP1 selectivity ratio of 7.5-fold (14.3/1.9) [1]. This selectivity profile is substantially lower than that of NSC 13030 (SHP1 IC50 = 85.4 μM; 26.7-fold selective) and dramatically lower than NSC 57774 (SHP1 IC50 = 164.4 μM; 205.5-fold selective) [1]. The positive control suramin showed SHP1 IC50 = 15.4 μM, comparable to 24198 [1]. The moderate selectivity of 24198 is structurally linked to its dual-carboxylate binding mode, which engages the catalytic pocket P-loop and Arg465 but does not exploit SHP2-specific peripheral pockets to the same degree as the highly selective acridine or phenoxazine scaffolds [1].

SHP1 selectivity phosphatase isoform selectivity off-target profiling PTPN11 vs PTPN6

Structural Scaffold Differentiation: NSC 24198 Lacks DNA-Intercalating Acridine/Phenoxazine Motifs Present in Co-Identified Hits

A critical structural differentiator is the chemical scaffold class. NSC 24198 is a phenylsulfanyl benzyl amino benzoic acid, whereas NSC 13030 belongs to the acridine family and NSC 57774 contains a phenoxazine ring system [1]. The study authors explicitly note that acridines are known DNA intercalating agents—due to the planarity of their tricyclic system, they slide between DNA base pairs and block replication/transcription—and that phenoxazines have been experimentally proven to bind DNA and exert anticancer effects through intercalation [1]. NSC 24198, lacking any fused tricyclic aromatic system, is structurally incapable of classical DNA intercalation. This structural distinction is confirmed by the differential cell-line activity profiles: only 57774 (phenoxazine) showed activity against the triple-negative MDA-MB-231 cell line, while 24198 and 13030 were active only against ER-positive MCF-7 cells [1].

DNA intercalation liability chemical scaffold differentiation acridine-free inhibitor assay artifact avoidance

Anti-Proliferative Activity in MCF-7 Breast Cancer Cells: Differential Viability versus Proliferation Effect Profile

In MCF-7 (ER-positive) breast cancer cells at a concentration of 20 μM, NSC 24198 reduced cell proliferation by 34.7% and reduced cell viability by 65.2%, as measured by the CellTiter 96 AQueous One Solution assay [1]. This reveals a notable proliferation-viability disconnect: 24198 suppresses viability more strongly than proliferation, in contrast to NSC 13030 which gave 42.1% proliferation reduction and 64.4% viability reduction, and NSC 57774 which gave 74.5% proliferation reduction and 65.8% viability reduction [1]. Importantly, 24198 did not significantly reduce proliferation of the triple-negative MDA-MB-231 cell line, whereas 57774 showed dual-cell-line activity (MDA-MB-231 proliferation reduced by 64% and viability by 36.2% at 20 μM) [1]. The proliferation effects were dose-dependent as shown in the study's Figure 4 [1].

MCF-7 breast cancer anti-proliferative assay cell viability estrogen receptor positive

Molecular Dynamics Binding Mode Validation: NSC 24198 Maintains Stable Hydrogen-Bond Network with Catalytic Pocket Residues Over 500 ns

A 500-nanosecond molecular dynamics (MD) simulation was performed for all three active compounds bound to the SHP2 catalytic pocket. NSC 24198 demonstrated stable binding throughout the simulation, maintaining 4–6 hydrogen bonds consistently across the entire 500 ns trajectory without the conformational rearrangement observed for NSC 13030 [1]. Specifically, 24198 engages the SHP2 active site through key interactions: the first carboxylate forms hydrogen bonds with the backbone amide of the P-loop, and the second carboxylate makes a critical ionic interaction with the catalytic residue Arg465 [1]. In comparison, the acridine-based NSC 13030 underwent a conformational shift at approximately 200 ns, with its RMSD converging only after this rearrangement, while the phenoxazine-based NSC 57774 maintained the most stable binding (RMSD oscillating around 1 Å) [1].

molecular dynamics simulation SHP2 catalytic pocket binding mode stability Arg465 interaction

Optimal Application Scenarios for 2-({[(Carboxymethyl)sulfanyl](phenyl)methyl}amino)benzoic acid (NSC 24198) Based on Quantitative Evidence


SHP2-Dependent Signaling Studies in ER-Positive Breast Cancer (MCF-7) Without DNA Intercalation Confounds

NSC 24198 is the only SHP2 inhibitor among the three active hits from the Ghemrawi et al. (2022) screen that lacks a DNA-intercalating scaffold [1]. With an SHP2 IC50 of 1.9 μM and a 65.2% reduction in MCF-7 viability at 20 μM, it enables investigation of SHP2-dependent signaling pathways in ER-positive breast cancer models without the confounding influence of DNA damage responses triggered by acridine or phenoxazine intercalation [1]. Researchers studying RAS/MAPK pathway modulation via SHP2 inhibition in MCF-7 cells should preferentially procure 24198 over NSC 13030 or 57774 when assay interpretability requires isolating catalytic SHP2 inhibition from DNA-binding artifacts.

SHP2/SHP1 Dual-Engagement Pharmacological Profiling and Isoform Selectivity Benchmarking

With an SHP2/SHP1 selectivity ratio of 7.5-fold (SHP1 IC50 = 14.3 μM), NSC 24198 occupies a unique intermediate selectivity niche between the poorly selective suramin (3.4-fold) and highly selective analogs such as NSC 57774 (205.5-fold) [1]. This makes 24198 ideally suited as a reference compound in SHP2/SHP1 selectivity profiling panels, where it can serve as a benchmark for moderate dual-engagement. Procurement of 24198 alongside NSC 57774 or other highly selective SHP2 inhibitors enables construction of a selectivity gradient for structure-selectivity relationship studies.

Structure-Based Drug Design and SHP2 Pharmacophore Elaboration Using a Dual-Carboxylate Scaffold

The 500 ns MD simulation validated that 24198 engages the SHP2 catalytic pocket through a distinctive dual-carboxylate binding mode: the first carboxylate hydrogen-bonds with the P-loop backbone amide, and the second carboxylate forms an ionic interaction with the key catalytic residue Arg465 [1]. This experimentally supported binding pose, combined with the compound's stable hydrogen-bond network (4–6 H-bonds throughout the simulation) and the absence of a fused tricyclic scaffold, makes 24198 an attractive starting point for fragment-based or structure-guided medicinal chemistry campaigns. Researchers and CROs engaged in SHP2 inhibitor lead optimization can procure 24198 as a structurally tractable, computationally validated template for SAR expansion that avoids the synthetic complexity of acridine or phenoxazine cores.

Chemical Probe for Viability-Proliferation Decoupling Studies in Breast Cancer Pharmacology

NSC 24198 exhibits a pronounced disconnect between its effects on MCF-7 cell viability (65.2% reduction) and proliferation (34.7% reduction) at 20 μM, representing a 1.88-fold bias toward viability suppression [1]. This profile contrasts with NSC 57774, which strongly suppresses both parameters (74.5% proliferation, 65.8% viability) and is active against both MCF-7 and MDA-MB-231 lines. For researchers investigating mechanisms that uncouple cell viability from proliferation—such as senescence induction, metabolic crisis, or non-apoptotic cell death pathways—24198 provides a tool compound with a quantitatively characterized viability-biased phenotype in a defined cellular context, supporting experimental designs that require differential readout of these two parameters.

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